Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Kinase selectivity Structure-activity relationship p38 MAPK

1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic diaryl urea derivative belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively explored for kinase inhibition. The compound features a 2,3-dimethoxyphenyl moiety linked via a urea bridge to the 6-position of the pyrazolo[1,5-a]pyrimidine core.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 2034474-45-6
Cat. No. B2554886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea
CAS2034474-45-6
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C15H15N5O3/c1-22-12-5-3-4-11(14(12)23-2)19-15(21)18-10-8-16-13-6-7-17-20(13)9-10/h3-9H,1-2H3,(H2,18,19,21)
InChIKeyZUBOFKGUNPYJMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034474-45-6): Core Scaffold Identity and Pharmacological Positioning


1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic diaryl urea derivative belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged heterocyclic scaffold extensively explored for kinase inhibition [1]. The compound features a 2,3-dimethoxyphenyl moiety linked via a urea bridge to the 6-position of the pyrazolo[1,5-a]pyrimidine core. This scaffold class is known to engage the ATP-binding pocket of multiple kinases, including VEGFR-2, p38α MAPK, CDK2, and MALT1, depending on peripheral substitution patterns [2][3]. The specific 2,3-dimethoxy substitution distinguishes this analog from other pyrazolo[1,5-a]pyrimidin-6-yl ureas bearing halogenated, unsubstituted, or heteroaryl phenyl rings, potentially altering hydrogen-bonding capacity, steric bulk, and electron density at the terminus critical for target recognition.

Why 1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidin-6-yl urea series, subtle variations in the N'-aryl substitution profoundly modulate kinase selectivity, cellular potency, and pharmacokinetic behavior. For example, TAK-715 (3,4-dichlorophenyl analog) achieves 7.1 nM potency against p38α with 28-fold selectivity over p38β, but has negligible activity against p38γ/δ, JNK1, or ERK1 [1]. In contrast, diaryl urea derivatives bearing different aryl substitutions in the Kassab et al. series show VEGFR-2 IC50 values spanning the nanomolar range and GI50 values from 0.553 to 3.80 µM across the NCI-60 panel [2]. The 2,3-dimethoxyphenyl substitution pattern introduces distinct hydrogen-bond acceptor capacity and conformational restriction compared to the 3,4-dichlorophenyl, phenyl, cyclohexyl, or 2-chlorophenyl congeners, which is expected to translate into a unique kinase inhibition fingerprint. Generic substitution among these analogs without empirical confirmation of target engagement and selectivity for the intended application risks selecting a compound with an irrelevant or suboptimal activity profile.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034474-45-6) Against Closest Analogs


Substitution Pattern Divergence: 2,3-Dimethoxyphenyl vs. 3,4-Dichlorophenyl (TAK-715)

The target compound incorporates a 2,3-dimethoxyphenyl urea terminus, whereas TAK-715 (CAS 303162-79-0) bears a 3,4-dichlorophenyl group. TAK-715 is a well-characterized p38α MAPK inhibitor with an IC50 of 7.1 nM and 28-fold selectivity over p38β (IC50 = 200 nM), and no measurable inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1 [1]. The dimethoxy substitution replaces two hydrophobic chlorine atoms with hydrogen-bond-accepting methoxy groups, predicted to alter the kinase selectivity profile away from p38α/β and potentially toward targets that favor polar interactions in the solvent-exposed region of the ATP pocket. Direct comparative data are not yet published for the target compound.

Kinase selectivity Structure-activity relationship p38 MAPK

VEGFR-2 Inhibitory Potential: Class Benchmarking Against Diaryl Urea Pyrazolopyrimidines

The Kassab et al. (2020) series of diaryl urea pyrazolopyrimidines demonstrated VEGFR-2 IC50 values in the nanomolar range and NCI-60 GI50 values between 0.553 and 3.80 µM for the four most active congeners (5c, 5e, 5g, 5h) [1]. These compounds share the same pyrazolopyrimidine-urea scaffold as the target compound but differ in their N'-aryl substitution. The 2,3-dimethoxyphenyl moiety has not been evaluated in this specific VEGFR-2 series, and its impact on VEGFR-2 potency relative to the reported analogs is unknown.

VEGFR-2 inhibition Antiproliferative Cancer cell lines

Differentiation from MALT1 Allosteric Inhibitors in the Pyrazolo[1,5-a]pyrimidine Class

Several pyrazolo[1,5-a]pyrimidin-6-yl ureas (e.g., MLT-985, MLT-747, MLT-748) have been developed as selective allosteric MALT1 inhibitors with IC50 values ranging from 3 to 14 nM . These compounds feature a 2-chloro-7-(alkoxy/heterocyclyl) substitution on the pyrazolo[1,5-a]pyrimidine core and elaborate N'-heteroaryl urea termini designed to occupy the allosteric Trp580 pocket of MALT1. The target compound lacks the 2-chloro-7-substituted pyrazolo[1,5-a]pyrimidine core and the heteroaryl urea terminus required for MALT1 allosteric binding, and bears an unsubstituted pyrazolo[1,5-a]pyrimidine at the 6-position with a 2,3-dimethoxyphenyl urea terminus. It therefore belongs to a structurally distinct subgroup within the class.

MALT1 inhibition Allosteric modulation Oncology and autoimmune disease

Structural and Physicochemical Differentiation from the Simplest Analog: 1-Phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

The simplest analog in this series, 1-phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, bears an unsubstituted phenyl ring. The target compound introduces two methoxy groups at the 2- and 3-positions of the phenyl ring. Based on additive fragment contributions, this substitution is predicted to increase the topological polar surface area (tPSA) by approximately 18.5 Ų (from ~68 Ų to ~87 Ų) and to reduce calculated logP by approximately 0.4–0.6 log units relative to the unsubstituted phenyl analog, enhancing aqueous solubility and reducing passive membrane permeability [1]. The 2,3-substitution pattern, as opposed to 3,4- or 3,5-dimethoxy, creates an intramolecular hydrogen-bonding motif between the ortho-methoxy oxygen and the urea NH, which may stabilize a distinct conformation influencing target binding.

Physicochemical properties Lipophilicity Hydrogen bonding

Kinase Profiling Divergence: Pyrazolo[1,5-a]pyrimidine Core SAR from Multitargeted Kinase Inhibitor Series

The Frey et al. (2008) series of 6-(4-N,N'-diphenyl)urea pyrazolo[1,5-a]pyrimidines demonstrated that the N'-aryl substituent critically determines kinase selectivity between VEGFR and PDGFR family members. Compound 34a in that series achieved KDR enzymatic and cellular IC50 values below 10 nM, with an in vivo ED50 of 1.4 mg/kg in the murine uterine edema model [1]. The target compound replaces the N'-diphenylurea motif with a 2,3-dimethoxyphenyl urea, which introduces different electronic and steric properties at the terminus that contacts the kinase hinge region and solvent channel. No kinase profiling data exist for this specific substitution.

Receptor tyrosine kinase KDR/VEGFR-2 PDGFR

Recommended Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 2034474-45-6) Based on Available Evidence


Kinase Selectivity Panel Screening for Novel Target Deconvolution

Given that the 2,3-dimethoxyphenyl substitution has not been profiled against any kinase panel in published literature, the primary recommended application is broad-spectrum kinome screening (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to map its inhibitory fingerprint. This will directly address the core differentiation question: whether the dimethoxy substitution shifts selectivity away from the well-characterized p38α profile of TAK-715 (IC50 = 7.1 nM) or the VEGFR-2/PDGFR profile of the Frey et al. series, and toward novel kinase targets. The compound can be benchmarked against TAK-715, 1-phenyl-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, and a representative MALT1 inhibitor in the same assay panel [1][2].

Structure-Activity Relationship (SAR) Expansion for Pyrazolopyrimidine-Urea Kinase Inhibitor Programs

For medicinal chemistry teams optimizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, this compound serves as a key SAR probe to interrogate the impact of 2,3-dimethoxy vs. 3,4-dichloro, unsubstituted phenyl, 2-chlorophenyl, or cyclohexyl substitution on potency, selectivity, and physicochemical properties. Synthesis and testing alongside the established analogs from the Kassab et al. (2020) VEGFR-2 series (GI50 = 0.553–3.80 µM) and the Frey et al. (2008) KDR inhibitor series (IC50 < 10 nM) would systematically fill a gap in the current SAR landscape [3][4].

In Vitro Antiproliferative Screening Against the NCI-60 or Alternate Cancer Cell Line Panel

The pyrazolopyrimidine-urea scaffold class has demonstrated broad-spectrum antiproliferative activity in the NCI-60 panel (GI50 range: 0.553–3.80 µM) with G2/M cell cycle arrest and apoptosis induction for the most potent diaryl urea analogs [1]. The target compound has not been evaluated in this assay. Submission to the NCI-60 or a focused panel (e.g., HeLa, HepG2, MCF-7, A549) would establish whether the 2,3-dimethoxyphenyl variant retains the antiproliferative phenotype and whether its potency falls within, exceeds, or falls below the established class benchmark of 0.5–4 µM GI50.

Computational Docking and Molecular Dynamics Studies for Target Hypothesis Generation

In the absence of direct biochemical data, in silico docking against the kinome using the pyrazolo[1,5-a]pyrimidine-urea scaffold as a constrained core—combined with molecular dynamics simulations to assess the conformational impact of the 2,3-dimethoxy substitution—can generate ranked target hypotheses. Docking against VEGFR-2 (PDB structures from the Kassab et al. series), p38α (TAK-715 co-crystal structure), and CDK2 (PDB 1Y91) would prioritize targets for subsequent in vitro validation [1][2][3].

Quote Request

Request a Quote for 1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.